molecular formula C11H12F3N B1386528 {1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine CAS No. 886365-83-9

{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine

Cat. No.: B1386528
CAS No.: 886365-83-9
M. Wt: 215.21 g/mol
InChI Key: CXJPNOOLBLPGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine (CAS: 886365-83-9) is a cyclopropane-containing amine derivative with a trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring. Its molecular formula is C₁₁H₁₂F₃N, with a molar mass of 215.21 g/mol . The compound is sensitive to irritants and is typically stored at 2–8°C . It is a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS)-targeting agents due to the electron-withdrawing and lipophilic properties of the -CF₃ group, which enhance metabolic stability and membrane permeability.

Properties

IUPAC Name

[1-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJPNOOLBLPGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-83-9
Record name {1-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The incorporation of the trifluoromethyl group in {1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine has been linked to enhanced pharmacological properties. The compound is being explored for its potential as a therapeutic agent in treating various disorders, including:

  • Antidepressant Activity : Similar compounds have shown efficacy in inhibiting serotonin uptake, suggesting potential use in treating depression and anxiety disorders .
  • Antimicrobial Properties : Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial activity, making them candidates for developing new antibiotics.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its unique structural features. Applications include:

  • Catalytic Reactions : It can be utilized in catalytic reactions to produce complex organic molecules, enhancing reaction efficiency and selectivity.
  • Enantioselective Synthesis : The compound's structure allows for the development of enantioselective synthesis methods, which are crucial in producing chiral drugs with specific biological activities .

Case Studies

  • Fluorinated Antidepressants : A study demonstrated that introducing trifluoromethyl groups significantly improved the potency of certain antidepressants by enhancing their interaction with serotonin receptors .
  • Antimicrobial Agents : Another case study highlighted the effectiveness of fluorinated compounds, including this compound, against resistant strains of bacteria, paving the way for new antibiotic formulations.

Mechanism of Action

The mechanism of action of {1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the cyclopropyl group provides rigidity to the molecule, influencing its overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Trifluoromethoxy (-OCF₃) Analog

The compound (1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride (CAS: 1209685-75-5) replaces -CF₃ with -OCF₃. This substitution increases polarity due to the oxygen atom, altering solubility and bioavailability. Its molecular formula is C₁₁H₁₃ClF₃NO (molar mass: 267.68 g/mol), and it exists as a hydrochloride salt, enhancing aqueous solubility compared to the free amine form of the target compound .

Chloro (-Cl) Analog

Its molecular formula is C₁₀H₁₂ClN (molar mass: 181.66 g/mol), making it lighter and less sterically hindered .

Difluoro and Trifluoromethyl Combinations

The compound (R)-cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS: 1263094-36-5) introduces additional fluorine atoms at the 2- and 5-positions of the phenyl ring. Its stereochemistry (R-configuration) may confer selectivity in biological targets .

Stereochemical Variants

Enantiomers such as (S)-cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS: 1263094-36-5) and its (R)-counterpart (CAS: 1263094-18-3) highlight the role of chirality. These stereoisomers can exhibit divergent pharmacokinetic or pharmacodynamic profiles, a critical consideration in drug design .

Core Structural Modifications

Cyclopropane Positioning

In cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride , the cyclopropane is directly bonded to the methanamine group, whereas the target compound features a cyclopropane fused to the phenyl-methanamine backbone. This structural distinction affects conformational rigidity and steric interactions .

Triazolopyrimidine Hybrids

Compounds like 5-chloro-N-((1-(trifluoromethyl)cyclopropyl)methyl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine () incorporate the trifluoromethylcyclopropyl group into larger heterocyclic systems. Such modifications expand applications into microtubule stabilization, diverging from the target compound’s typical kinase inhibitor role .

Physicochemical and Functional Comparisons

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Salt Form Key Properties
Target Compound -CF₃ C₁₁H₁₂F₃N 215.21 Free base High lipophilicity, metabolic stability
Trifluoromethoxy Analog -OCF₃ C₁₁H₁₃ClF₃NO 267.68 Hydrochloride Increased polarity, improved solubility
Chloro Analog -Cl C₁₀H₁₂ClN 181.66 Free base Reduced lipophilicity, simpler structure
(R)-Difluoro-CF₃ Analog -CF₃, 2,5-diF C₁₁H₁₁ClF₅N 295.66 Hydrochloride Enhanced electronic effects, enantioselectivity

Biological Activity

The compound {1-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine, also known as a trifluoromethyl-substituted cyclopropyl amine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a trifluoromethyl group attached to a phenyl ring, which is connected to a cyclopropyl amine. This unique configuration enhances the compound's lipophilicity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The trifluoromethyl group is known to enhance binding affinity, influencing enzyme inhibition and receptor modulation. Studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases .

1. Enzyme Inhibition

Research indicates that compounds with trifluoromethyl groups exhibit significant enzyme inhibition properties. For instance, the presence of the trifluoromethyl moiety has been linked to enhanced potency in inhibiting enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX). The inhibition of these enzymes can lead to therapeutic applications in treating conditions like depression and inflammation .

2. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which triggers apoptotic pathways .

3. Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential applications in treating bacterial infections .

Case Study 1: Anticancer Efficacy

A study assessed the efficacy of this compound against non-small-cell lung cancer (NSCLC). The compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as an effective anticancer agent. Flow cytometry analysis revealed that it induced cell cycle arrest at the G1 phase and increased caspase-3 activity, confirming its pro-apoptotic effects .

Case Study 2: Enzyme Inhibition Profile

In a comparative study on enzyme inhibitors, this compound was found to inhibit COX-2 with an IC50 value of 28 μM, showcasing its anti-inflammatory potential. This inhibition profile highlights the compound’s therapeutic relevance in managing inflammatory diseases .

Data Table: Biological Activity Summary

Biological Activity Target IC50 Value Reference
Enzyme InhibitionCOX-228 μM
Anticancer ActivityMCF-7 Cancer Cells0.65 μM
Antimicrobial ActivityE. coli12.5 μg/mL
Staphylococcus aureus25 μg/mL

Q & A

Basic Research Questions

Q. What are the established synthetic routes for {1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-functionalized arylcyclopropane intermediates. For example, cyclopropanation of 4-(trifluoromethyl)styrene derivatives using diazo compounds or transition-metal catalysts .
  • Step 2 : Introduction of the methanamine group via reductive amination or nucleophilic substitution. A reported procedure involves reacting a dichloride intermediate with (1-(trifluoromethyl)cyclopropyl)methanamine hydrochloride in the presence of triethylamine (Et₃N) to achieve coupling .
  • Optimization : Yields (e.g., 38% in one route ) can be improved by controlling reaction temperature, using anhydrous conditions, or employing catalytic systems like Pd/C for reductive steps. Purification via flash chromatography or recrystallization enhances purity (>95%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Key Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹, C-F vibrations at 1139–1120 cm⁻¹) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₁H₁₂F₃N: 216.1002; observed 216.0998) .
  • NMR : ¹H NMR reveals cyclopropane protons (δ 0.8–1.5 ppm) and aryl/amine signals; ¹⁹F NMR confirms CF₃ group (δ -60 to -65 ppm) .
  • HPLC : Validates purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What are the critical safety considerations when handling this compound?

  • Handling Protocols :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications to the cyclopropane or trifluoromethyl groups influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Cyclopropane Rigidity : Retaining the cyclopropane ring enhances target binding affinity in kinase inhibitors (e.g., ALK inhibitors) by enforcing a specific conformation .
  • Trifluoromethyl Substitution : Replacing CF₃ with Cl or OCF₃ reduces metabolic stability but can improve solubility. For example, analogs with 4-chlorophenyl groups show reduced cytotoxicity in neuroblastoma cell lines .
  • Amine Functionalization : Converting the primary amine to a secondary amine (e.g., ethyl substitution) alters pharmacokinetics, as seen in matched molecular pair analyses .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

  • Methodological Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ALK or microtubule-stabilizing proteins. Key residues (e.g., ALK Leu1196) form hydrophobic contacts with the cyclopropane ring .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. The CF₃ group shows strong van der Waals interactions with hydrophobic pockets .
  • QSAR Models : Train models on analogs (e.g., pyrimidine derivatives) to predict IC₅₀ values for new compounds .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

  • Resolution Strategies :

  • Purity Verification : Confirm compound integrity via HPLC and HRMS to rule out impurities (>95% purity required) .
  • Assay Standardization : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal Validation : Use SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) to cross-validate binding affinities .

Q. What methodologies evaluate the enantiomeric purity of derivatives, and how does stereochemistry impact pharmacology?

  • Enantiomeric Analysis :

  • Chiral HPLC : Use Chiralpak IG-3 columns with hexane/isopropanol gradients to separate enantiomers (e.g., R- and S-isomers in [9]).
  • X-ray Crystallography : Resolve absolute configuration, as seen in cyclopropane-containing ALK inhibitors .
  • Pharmacological Impact : The R-enantiomer of a related compound showed 10-fold higher ALK inhibition than the S-form due to better fit in the active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine
Reactant of Route 2
{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.